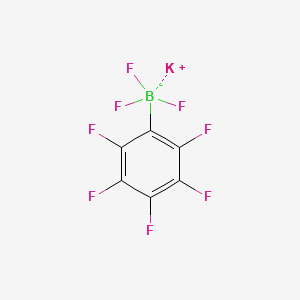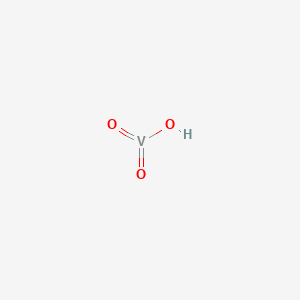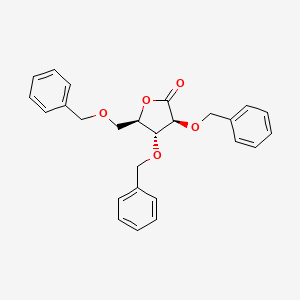
DOWEX(R) 50 WX8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOWEX® 50 WX8 is a type of ion-exchange resin . It is a microporous copolymer of styrene and divinylbenzene (DVB), also known as a styrene-DVB gel . It is used as a stripper resin, a catalyst, and in deionizing supernatant fraction samples for paper chromatography .
Synthesis Analysis
The synthesis of DOWEX® 50 WX8 involves a suspension polymerization process . This process results in whole, spherical resin beads that are cleaner and perform more reliably and consistently than ground resins .Molecular Structure Analysis
The molecular structure of DOWEX® 50 WX8 is based on a microporous copolymer of styrene and divinylbenzene (DVB) . This structure results in maximum resistance to oxidation, reduction, mechanical wear, and breakage .Chemical Reactions Analysis
DOWEX® 50 WX8 is used as a catalyst in reactions involving acetic acid, benzyl alcohol, benzyl acetate, and water . The initial esterification rate depends on the reaction conditions, including catalyst loadings, temperatures, and feed compositions .Physical And Chemical Properties Analysis
DOWEX® 50 WX8 is a fine mesh resin with a particle size of 50-100 mesh . It has a cross-linkage of 8% . The resin has a capacity of 1.1 meq/mL by wetted bed volume . It is insoluble in common solvents .Scientific Research Applications
Ion Exchange Resin
“DOWEX® 50 WX8” is a type of ion exchange resin . It is used in various scientific research applications due to its ability to exchange ions with the ions in a solution that it is in contact with. This property makes it useful in water treatment processes, where it can remove unwanted ions from water.
Catalyst
“DOWEX® 50 WX8” can also be used as a catalyst . In chemical reactions, catalysts are substances that increase the rate of a reaction without being consumed by the reaction itself. This makes “DOWEX® 50 WX8” useful in various chemical synthesis processes.
Separation Medium for Thin Layer Chromatography (TLC)
“DOWEX® 50 WX8” is used as a separation medium for thin layer chromatography . TLC is a technique used in labs to separate mixtures of compounds into their individual components.
Separation Medium for Low Pressure Liquid Chromatography (LPLC)
“DOWEX® 50 WX8” is also used as a separation medium for low pressure liquid chromatography . LPLC is a type of column chromatography used in biochemistry and organic chemistry to separate, identify, and purify components of a mixture.
Deionizing Supernatant Fraction Samples for Paper Chromatography
“DOWEX® 50 WX8” is employed in deionizing supernatant fraction samples for paper chromatography . Paper chromatography is a method used in chemistry for separating and identifying mixtures that are or can be colored, especially pigments.
Regeneration of Exhausted Resin
“DOWEX® 50 WX8” can be regenerated by 0.25N sulphuric acid when exhausted . This property makes it reusable, which is beneficial in industrial applications where cost-effectiveness is important.
Mechanism of Action
Safety and Hazards
Future Directions
DOWEX® 50 WX8 is a promising material for use in fine chemical and pharmaceutical column separations . Its range of resin options not only enhances the ability to optimize laboratory separations but also simplifies the adjustments that are often necessary during process scale-ups . This can help ensure that success in the lab translates into success in pilot-scale as well as full-scale plant operations .
properties
| { "Design of the Synthesis Pathway": "The synthesis of DOWEX(R) 50 WX8 involves the crosslinking of styrene-divinylbenzene copolymer beads with chloromethyl groups followed by quaternization with trimethylamine.", "Starting Materials": [ "Styrene", "Divinylbenzene", "Chloromethyl methyl ether", "Trimethylamine", "Methanol", "Water" ], "Reaction": [ "Styrene and divinylbenzene are copolymerized in the presence of a free radical initiator to form copolymer beads.", "The copolymer beads are then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to introduce chloromethyl groups onto the copolymer backbone.", "The chloromethylated copolymer beads are then washed with methanol and water to remove any unreacted chloromethyl groups.", "The chloromethylated copolymer beads are then quaternized with trimethylamine to form DOWEX(R) 50 WX8.", "The final product is washed with water to remove any unreacted trimethylamine and dried." ] } | |
CAS RN |
11119-67-8 |
Product Name |
DOWEX(R) 50 WX8 |
Molecular Formula |
N/A |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





